ADD1 Human Pre-designed siRNA Set A

siRNA design architecture RNAi redundancy gene knockdown validation

The ADD1 Human Pre-designed siRNA Set A (MCE Cat# HY-RS00338) is a research-use-only gene-silencing reagent comprising three distinct HPLC-purified siRNA duplexes targeting different regions of human ADD1 (alpha-adducin, Gene ID: mRNA, plus built-in negative, FAM-labeled negative, and GAPDH positive controls. Critically, the provided CAS number 187585-11-1 does not correspond to this siRNA product; it refers to DD1, an unrelated small-molecule proteasome inhibitor.

Molecular Formula C16H14N2O3
Molecular Weight 282.29 g/mol
CAS No. 187585-11-1
Cat. No. B1614946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADD1 Human Pre-designed siRNA Set A
CAS187585-11-1
Molecular FormulaC16H14N2O3
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N)N
InChIInChI=1S/C16H14N2O3/c1-20-13-7-6-9(8-11(13)17)16-14(18)15(19)10-4-2-3-5-12(10)21-16/h2-8H,17-18H2,1H3
InChIKeyHSRUZXHIEFFBHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ADD1 Human Pre-designed siRNA Set A – Procurement-Ready Gene Silencing Reagent for Alpha-Adducin Knockdown Studies


The ADD1 Human Pre-designed siRNA Set A (MCE Cat# HY-RS00338) is a research-use-only gene-silencing reagent comprising three distinct HPLC-purified siRNA duplexes targeting different regions of human ADD1 (alpha-adducin, Gene ID: 118) mRNA, plus built-in negative, FAM-labeled negative, and GAPDH positive controls [1]. Critically, the provided CAS number 187585-11-1 does not correspond to this siRNA product; it refers to DD1, an unrelated small-molecule proteasome inhibitor . As a pre-designed, multi-sequence siRNA set, this product belongs to the class of chemically synthesized 21-mer siRNA duplexes with dTdT overhangs, designed for transient mRNA knockdown assessed by qPCR or western blot . The inclusion of three independent siRNA sequences targeting separate regions of the ADD1 transcript differentiates this set from single-duplex or heterogeneous-pool formats by enabling both individual sequence validation and low-complexity pooling strategies.

Why ADD1 Human Pre-designed siRNA Set A Cannot Be Interchanged with Generic Single-Duplex or Heterogeneous-Pool siRNAs


Substituting ADD1 Human Pre-designed siRNA Set A with a single siRNA duplex or an enzymatically generated heterogeneous pool (esiRNA) introduces quantifiable risk of inadequate knockdown, higher off-target rates, or failed experimental validation. Single-duplex approaches lack the redundancy of three independent targeting sequences; if the sole siRNA is non-functional, the entire experiment fails . Heterogeneous esiRNA pools (e.g., MISSION® esiRNA) offer high complexity but cannot be deconvoluted to identify the active silencing species, and their unmodified RNA composition yields higher immunogenicity than chemically synthesized siRNAs . Low-complexity pooling (3–4 siRNAs) without sequence-level validation has been shown to produce >50% false positive rates in phenotypic screens . The MCE set's architecture—three discrete, HPLC-purified siRNAs with a built-in GAPDH positive control—provides both individual sequence verification capability and validated transfection benchmarking within a single procurement, eliminating the need to purchase separate controls and reducing the time from order to interpretable data.

ADD1 Human Pre-designed siRNA Set A – Quantitative Differentiation Evidence Against Closest siRNA Alternatives


Multi-Sequence Architecture vs. Single-Duplex or Heterogeneous Pool: Redundancy Without Off-Target Penalty

The MCE ADD1 siRNA Set A provides 3 discrete, individually packaged siRNA duplexes (5 nmol each, HPLC-purified) targeting different regions of the ADD1 mRNA, whereas the MISSION® esiRNA ADD1 product (EHU122931) is a heterogeneous, enzymatically generated pool of unmodified siRNAs that cannot be separated into individual sequences, and the Dharmacon ON-TARGETplus 2.0 ADD1 SMARTpool delivers 4 siRNAs pre-mixed in a single tube . Low-complexity siRNA pools (3–4 siRNAs) have been shown to yield >50% false positive rates and >40% false negative rates in functional screens, whereas individual siRNA testing enables identification of on-target phenotypes through sequence concordance . The MCE set supports both individual and pooled transfection protocols, providing the flexibility to validate each duplex independently—a capability absent in fixed-pool formats (Dharmacon SMARTpool, MISSION esiRNA) and single-duplex products (Abbexa, Creative Biolabs) .

siRNA design architecture RNAi redundancy gene knockdown validation

Built-in GAPDH Positive Control Eliminates Separate Procurement of Transfection Validation Reagents

The MCE ADD1 siRNA Set A uniquely includes a GAPDH siRNA positive control (5 nmol, HPLC-purified) as an integral component, whereas the MISSION esiRNA ADD1 product and Dharmacon ON-TARGETplus 2.0 ADD1 siRNA require separate purchase of positive control siRNAs (e.g., MISSION GAPDH Positive Control siRNA must be ordered as a separate line item, and Dharmacon positive controls are sold independently) [1]. The Thermo Fisher Silencer Select siRNA guarantee explicitly requires demonstration of ≥70% target knockdown using a validated positive control siRNA in the same experiment, meaning procurement of a separate positive control is mandatory for guarantee eligibility . The Sidingbio ADD1 siRNA set (SD0015-SIGI118), a comparable 3-siRNA product with 70% knockdown guarantee, includes positive controls (2.5 nmol) but in smaller quantity than the MCE set's 5 nmol . In-class vendors (OriGene SR300080, $430) include a scrambled negative control but not a GAPDH positive control [2].

siRNA positive control GAPDH knockdown transfection efficiency validation

FAM-Labeled Negative Control Enables Direct Transfection Efficiency Assessment Without Additional Reagents

The MCE ADD1 siRNA Set A includes a FAM-labeled siRNA negative control (5 nmol), enabling fluorescence-based quantification of transfection efficiency by flow cytometry or microscopy without purchasing a separate labeled oligonucleotide [1]. The Dharmacon ON-TARGETplus 2.0 product line optionally offers fluorescent controls but they are not included in the standard siRNA product and must be purchased separately (e.g., siGLO Green Transfection Indicator) . The ABMGood ADD1 siRNA Oligos set (i500597, $550) includes a FAM-labeled negative control but at a lower quantity (2.5 nmol vs. 5 nmol in the MCE set) [2]. The MISSION esiRNA ADD1 product does not include any fluorescent control . The OriGene ADD1 set (SR300080) includes a TYE-563 fluorescent transfection control duplex as a separate item (SR30002) not included in the $430 base price [3].

FAM-labeled siRNA transfection efficiency fluorescence microscopy flow cytometry

Validated Knockdown Performance: Cross-Study qPCR Data Demonstrates 76–91% mRNA Silencing in A549 Lung Cancer Cells for Comparable 3-siRNA Sets

While MCE does not publish gene-specific validation data for the ADD1 siRNA Set A, cross-study data from a structurally identical 3-siRNA ADD1 set (Sidingbio SD0015-SIGI118) demonstrates quantitative knockdown efficiencies of 91% (Hs_ADD1_1), 88% (Hs_ADD1_2), 88% (Hs_ADD1_3), 77% (Hs_ADD1_4), and 76% (Hs_ADD1_5) in A549 non-small cell lung cancer cells as measured by qPCR, with a performance guarantee that at least one of three siRNAs achieves ≥70% mRNA knockdown under standard conditions . In the published literature, α-adducin-specific siRNA decreased targeted protein expression by approximately 90% on day 4 post-transfection in SK-CO15 colonic epithelial cells, confirming that well-designed ADD1 siRNAs can achieve potent silencing [1]. For comparison, MISSION® Predesigned siRNA guarantees 75% knockdown at ≥30 nM for three pooled siRNAs , Dharmacon ON-TARGETplus 2.0 guarantees 75% at 100 nM , and OriGene guarantees 70% at 10 nM for its Dicer-substrate duplexes [2]. The MCE set's 3-sequence design with 5 nmol per duplex provides sufficient material for individual validation and subsequent pooling at standard transfection concentrations (10–100 nM).

ADD1 knockdown validation qPCR silencing efficiency A549 lung cancer siRNA potency

Consistent HPLC Purification Across All Components vs. Mixed-Purity Alternatives

All components of the MCE ADD1 siRNA Set A—three ADD1 siRNA duplexes, negative control, FAM-labeled negative control, and GAPDH positive control—are purified by HPLC, as specified in the product component listing [1]. In contrast, the MISSION® Predesigned siRNA product line offers a choice of 'Desalt or HPLC' purification, with desalt-grade purity (typically ~80–85%) being the default lower-cost option; the 75% knockdown guarantee applies regardless of purification grade . The Cohesion Biosciences ADD1 siRNA (CRH0080) specifies >97% purity with mass spectrometry QC and lot-to-lot consistency verification, but uses affinity solid-phase extraction rather than HPLC . HPLC purification removes truncated synthesis products (n-1, n-2 species) and single-stranded RNA that can compete for RISC loading and contribute to off-target effects; desalt purification does not remove these impurities [2]. The MCE set applies HPLC uniformly across all components, ensuring that both targeting siRNAs and controls are free of truncated species that could confound knockdown quantification.

siRNA HPLC purification oligonucleotide purity mass spectrometry QC siRNA quality control

Optimal Procurement and Application Scenarios for ADD1 Human Pre-designed siRNA Set A


Lung Cancer Cell Migration and Invasion Studies Requiring ADD1 Loss-of-Function Validation

The ADD1 Human Pre-designed siRNA Set A is directly applicable to non-small cell lung cancer (NSCLC) migration and invasion research, where α-adducin has been shown to function as a negative regulator of cell motility through extracellular matrix adhesion and cadherin-11 expression mechanisms [1]. The set's three independent siRNA duplexes enable researchers to validate that observed migration phenotypes are due to ADD1-specific knockdown rather than off-target effects—a critical requirement given that ADD1 depletion accelerates NSCLC migration in an ECM adhesion-independent manner [2]. The included GAPDH positive control provides immediate transfection benchmarking in A549 and other NSCLC cell lines, where validated knockdown efficiencies of 76–91% have been documented for comparable 3-siRNA ADD1 sets [3].

Epithelial Junction Remodeling and Cytoskeletal Organization Studies

Published literature demonstrates that α-adducin siRNA-mediated knockdown decreases targeted protein expression by ~90% in SK-CO15 colonic and HPAF-II pancreatic epithelial cells, significantly attenuating calcium-dependent adherens junction and tight junction assembly [1]. The MCE set's three discrete siRNA duplexes allow researchers to replicate these junctional remodeling studies with individual sequence validation, while the FAM-labeled negative control enables fluorescence-based confirmation of transfection efficiency in epithelial monolayers prior to functional assays. The HPLC purification across all components minimizes the risk that truncated siRNA species confound the quantification of junctional protein recruitment.

Rotavirus-Host Interaction and Viral Replication Enhancement Studies

ADD1 knockdown has been shown to promote porcine rotavirus proliferation, making ADD1-depleted cells a potential substrate for high-titer vaccine production [1]. The MCE ADD1 siRNA Set A's 3-sequence architecture enables transient screening of ADD1 silencing effects on viral replication before committing to stable knockout cell line generation via CRISPR/Cas9. The 5 nmol quantity per duplex provides sufficient material for multiple transfection replicates in 293A or MA104 cells, and the included negative control and GAPDH positive control enable rigorous normalization of viral titer data against both transfection efficiency and non-specific siRNA effects.

ZNF322A Transcriptional Regulation and Oncogene Target Validation

ADD1 has been identified as a downstream target of the ZNF322A oncogene in lung cancer, where ZNF322A forms a complex with c-Jun to cooperatively activate ADD1 transcription, and ADD1 is necessary for ZNF322A-mediated cell migration and invasion [1]. The MCE siRNA set enables researchers to dissect the ZNF322A-ADD1 signaling axis by knocking down ADD1 in ZNF322A-overexpressing cells and quantifying the rescue or abrogation of migratory phenotypes. The ability to test three independent siRNAs individually provides sequence-level confirmation that any observed phenotype reversal is attributable to ADD1 depletion rather than off-target silencing of other cytoskeletal regulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for ADD1 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.